L-Leucine, N,N'-(1,2-dioxo-1,2-ethanediyl)bis-

Description

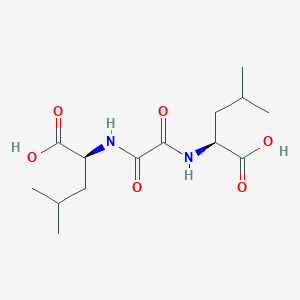

L-Leucine, N,N'-(1,2-dioxo-1,2-ethanediyl)bis- is a diamide derivative of L-leucine linked via an oxalyl bridge (1,2-dioxo-1,2-ethanediyl group). Its structure features two L-leucine residues connected through their amino groups by an oxalyl moiety, forming a symmetric bis-amide compound. The presence of the hydrophobic isobutyl side chain from leucine distinguishes it from other ethanediyl-bridged compounds.

Properties

CAS No. |

5447-62-1 |

|---|---|

Molecular Formula |

C14H24N2O6 |

Molecular Weight |

316.35 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(1S)-1-carboxy-3-methylbutyl]amino]-2-oxoacetyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C14H24N2O6/c1-7(2)5-9(13(19)20)15-11(17)12(18)16-10(14(21)22)6-8(3)4/h7-10H,5-6H2,1-4H3,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/t9-,10-/m0/s1 |

InChI Key |

NLBWWURQVQBCBC-UWVGGRQHSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)C(=O)N[C@@H](CC(C)C)C(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(=O)NC(CC(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis- typically involves the reaction of L-Leucine with oxalyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of L-Leucine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

L-Leucine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

Reduction: Reduction reactions can convert the compound into different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

It appears that the search results do not contain information regarding the applications of the compound "L-Leucine, N,N'-(1,2-dioxo-1,2-ethanediyl)bis-". However, some of the search results discuss N-acetyl-L-leucine, a related compound with various applications.

N-acetyl-L-leucine is currently being studied as a promising treatment for several disorders with unmet medical needs, including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine, and restless legs syndrome . There are three multinational clinical trials ongoing with N-acetyl-L-leucine for the treatment of Niemann-Pick disease type C, GM2 Gangliosidosis, and Ataxia-Telangiectasia .

Although the pharmacodynamic mechanism of action of N-acetyl-leucine is not precisely known for any disease indication, evidence for vertigo implicates direct action on the central vestibular-related pathways and ocular motor networks . N-acetyl-L-leucine treatment led to an increase in autophagy, a reduction in neuronal death, reduced expression of proinflammatory cytokines, and ultimately a significant improvement in motor and cognitive outcomes .

N-acetyl-DL-leucine has been used as an over-the-counter drug for the treatment of vertigo since 1957 .

Mechanism of Action

The mechanism of action of L-Leucine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis- involves its interaction with specific molecular targets and pathways. In biological systems, it may influence protein synthesis by activating the mTOR pathway, which is crucial for cell growth and metabolism. The compound’s effects on metabolic pathways can lead to various physiological outcomes, including muscle growth and repair.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between the target compound and related ethanediyl-bridged molecules:

Physicochemical Properties

- Lipophilicity: The L-leucine derivative’s isobutyl groups confer higher hydrophobicity (predicted logP ~1.5) compared to Ambenonium (logP -0.57) or DMP 840 (logP ~2.5) .

- Chirality: The L-configuration of leucine ensures enantioselective interactions, contrasting with racemic or meso forms in thiazolidinones .

Q & A

Q. What are the primary synthetic routes for L-Leucine, N,N'-(1,2-dioxo-1,2-ethanediyl)bis-?

The compound is synthesized via a multi-step reaction involving the condensation of 2-diethylaminoethylamine with ethoxybenzoyl chloride to form an intermediate oxamide derivative. Subsequent reaction with 2-chlorobenzyl chloride yields the final product. Key steps include temperature-controlled acylation (60–80°C) and purification via recrystallization using ethanol/water mixtures . Validation of intermediate products should employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-performance liquid chromatography (HPLC) for purity assessment.

Q. How is the cholinesterase inhibitory activity of this compound characterized experimentally?

In vitro assays using acetylcholinesterase (AChE) from bovine erythrocytes or human recombinant enzymes are standard. Activity is measured via Ellman’s method, monitoring thiocholine production at 412 nm. IC₅₀ values are determined using dose-response curves (0.1–100 μM range). Reversibility is confirmed by dialysis experiments, where enzyme activity recovery post-inhibitor removal indicates competitive binding .

Q. What physicochemical properties are critical for stability studies?

Key properties include:

Advanced Research Questions

Q. How can conflicting toxicity data (e.g., LD₅₀ variations across species) be resolved?

Discrepancies in LD₅₀ values (e.g., 145 mg/kg in mice vs. 18.5 mg/kg in rats for oral administration) may arise from species-specific metabolic pathways. A systematic approach includes:

- Comparative pharmacokinetic studies (plasma half-life, tissue distribution).

- Cytochrome P450 inhibition assays to identify metabolic differences.

- Interspecies scaling using allometric modeling (e.g., body surface area normalization) .

- Validation via in vivo toxicity studies with controlled dosing regimens and histopathological analysis.

Q. What strategies optimize the compound’s selectivity for AChE over butyrylcholinesterase (BChE)?

Computational docking (e.g., AutoDock Vina) using crystal structures of AChE (PDB: 1ACJ) and BChE (PDB: 1P0I) identifies binding site differences. Key residues (e.g., AChE’s peripheral anionic site) can be targeted via structure-activity relationship (SAR) studies. Modifying the 2-chlorobenzyl group or oxamide linker may enhance selectivity. In vitro validation requires parallel assays for both enzymes .

Q. How do formulation parameters affect the compound’s bioavailability in preclinical models?

Bioavailability is influenced by:

- Particle size : Nanomilling (<200 nm) improves dissolution rate (tested via USP apparatus II).

- Excipients : Cyclodextrin inclusion complexes enhance solubility (phase-solubility studies).

- Route of administration : Intraperitoneal vs. oral dosing comparisons in rodent models, with plasma concentration-time profiles analyzed by LC-MS/MS .

Q. What analytical methods resolve structural ambiguities in batch-to-batch synthesis?

Advanced techniques include:

- 2D NMR (HSQC, HMBC) : Assigns quaternary carbons and confirms imino-ethylidene linkages.

- High-resolution mass spectrometry (HRMS) : Verifies molecular formula (C₂₈H₄₂Cl₄N₄O₂, MW 608.47) with <2 ppm error.

- X-ray crystallography : Resolves stereochemical uncertainties in the oxalylbis(imino) core .

Data Contradiction Analysis

Q. Why do computational LogP predictions deviate from experimental values?

Discrepancies (e.g., predicted vs. experimental LogP of -0.571) arise from:

- Ionization effects : The compound’s quaternary ammonium groups increase hydrophilicity, overlooked in fragment-based prediction tools.

- Solvent interactions : Experimental LogP in octanol/water may not account for specific hydrogen bonding in aqueous buffers. Mitigation involves using pH-adjusted shake-flask methods and Abraham solvation parameters for corrections .

Methodological Recommendations

- Synthesis Optimization : Use design of experiments (DoE) to optimize reaction time, temperature, and stoichiometry.

- Toxicology : Combine acute toxicity studies with subchronic models (28-day repeated dosing) to assess cumulative effects.

- Stability : Employ ICH Q1A guidelines for photostability testing (ICH Option 2 conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.